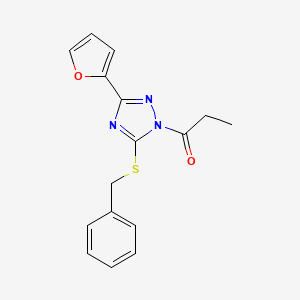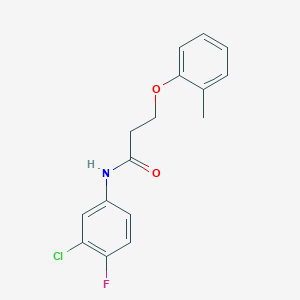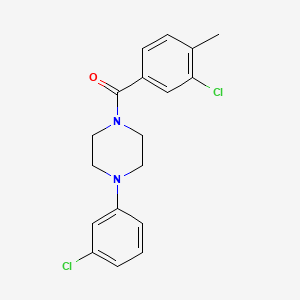![molecular formula C13H7Cl2N3O B5820753 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. It has been studied for its potential use in drug development, as well as in the field of materials science.
作用機序
The exact mechanism of action of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to exert its effects by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and viral replication. 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and reverse transcriptase.
Biochemical and Physiological Effects
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to reduce viral load in animal models of viral infection.
実験室実験の利点と制限
One advantage of using 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and in vivo, making it a safe compound to use in lab experiments. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in lab experiments. Additionally, the exact mechanism of action of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, which can make it difficult to interpret the results of lab experiments.
将来の方向性
There are several potential future directions for research on 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research could focus on the development of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of cancer. Another area of research could focus on the development of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of viral infections, such as HIV and HCV. Additionally, research could focus on the development of new synthetic methods for 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, as well as the study of its potential applications in materials science.
合成法
The synthesis of 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves several steps, including the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminopyridine to form the intermediate product, which is then reacted with hydroxylamine hydrochloride to form the final product, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
科学的研究の応用
3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. It has also been found to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. Additionally, 3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV), making it a potential antiviral agent.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-3-4-11(15)10(6-9)13-17-12(18-19-13)8-2-1-5-16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVJLQDIOSXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)




![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)

